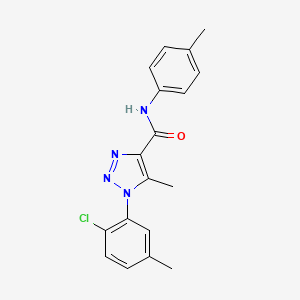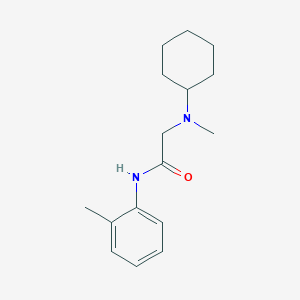
1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known for its stability and versatility in various chemical reactions .
Molecular Structure Analysis
The compound has a triazole ring attached to two phenyl rings and a carboxamide group. The phenyl rings have chlorine and methyl substituents, which can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, including N-alkylation, N-arylation, and S-alkylation . The presence of the carboxamide group can also allow for reactions involving the carbonyl group or the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxamide group could enhance its solubility in polar solvents, while the chlorine substituents could increase its density and boiling point .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals, particularly as an antimicrobial agent . Its unique structure allows it to inhibit the growth of various bacteria and fungi, making it a candidate for treating infections .
Cancer Research
In cancer research, this compound has been investigated for its anti-tumor properties . Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, which is crucial for developing effective cancer therapies .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is explored as a pesticide . Its effectiveness against a range of pests can help in protecting crops and improving agricultural yields .
Material Science
This compound is also studied for its applications in material science , particularly in the development of new polymers and coatings. Its chemical stability and resistance to degradation make it suitable for creating durable materials .
Environmental Science
In environmental science, this compound is researched for its potential use in pollution control . It can be used to degrade harmful pollutants in the environment, contributing to cleaner air and water .
Biochemical Research
Biochemists are interested in this compound for its role as a biochemical probe . It can be used to study various biochemical pathways and interactions within cells, aiding in the understanding of complex biological processes .
Neuroscience
In neuroscience, this compound is being investigated for its potential as a neuroprotective agent . It may help in protecting neurons from damage, which is essential for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Synthetic Chemistry
Finally, in synthetic chemistry, this compound is valuable as a building block for synthesizing more complex molecules. Its versatile structure allows chemists to create a wide range of derivatives for various applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-4-7-14(8-5-11)20-18(24)17-13(3)23(22-21-17)16-10-12(2)6-9-15(16)19/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCSLRMCGKSXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124818 | |
| Record name | 1-(2-Chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
904817-02-3 | |
| Record name | 1-(2-Chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904817-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)

![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)




![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
